![molecular formula C23H23N3O5 B2511748 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898508-71-9](/img/structure/B2511748.png)

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

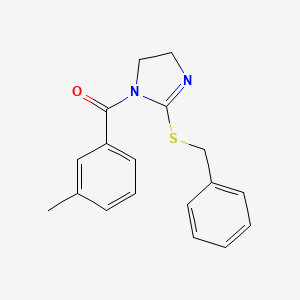

The compound is a derivative of isoxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring and a piperazine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by FTIR, 1H and 13C NMR, and mass spectra . The crystal structure of a similar compound, C12H9NO4S, has been reported . It crystallizes in the triclinic system with space group P1̅ .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Scientific Research Applications

Synthesis and Antimicrobial Activities

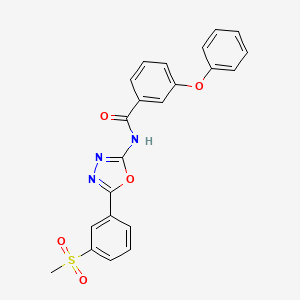

Research on the synthesis of novel compounds with antimicrobial activities often explores molecules with complex structures, including those with isoxazole and piperazine components. For instance, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, highlighting the potential of structurally complex molecules in combating microbial infections (Bektaş et al., 2007).

Antiproliferative and Structural Exploration

Compounds featuring isoxazol and piperazine groups have been synthesized and evaluated for antiproliferative activity, along with detailed structural characterizations. Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity, demonstrating the therapeutic potential of such molecules (Prasad et al., 2018).

Development of Analgesic and Anti-Inflammatory Agents

Research also focuses on developing compounds with analgesic and anti-inflammatory properties. Abu‐Hashem et al. (2020) reported on novel compounds derived from visnaginone and khellinone, indicating the diverse therapeutic applications of complex molecules (Abu‐Hashem et al., 2020).

Anticonvulsant Agents and Sodium Channel Blockers

Derivatives of complex molecules have been designed as sodium channel blockers and evaluated for anticonvulsant activities, underscoring the significance of structural complexity in developing neurological disorder treatments. Malik and Khan (2014) synthesized and evaluated a series of novel triazinyl and pyrrolidinyl methanone derivatives, highlighting the potential of these compounds in treating convulsions (Malik & Khan, 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-28-19-5-3-2-4-18(19)25-8-10-26(11-9-25)23(27)17-15-21(31-24-17)16-6-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLMAVKXPWWLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2511667.png)

![6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2511673.png)

![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)

![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)